5-Dodecen-1-ol, acetate, (Z)- 5-Dodecen-1-ol, acetate, (Z)- 5Z-Dodecenyl acetate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 16676-96-3
VCID: VC21065718
InChI: InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3
SMILES: CCCCCCC=CCCCCOC(=O)C
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol

5-Dodecen-1-ol, acetate, (Z)-

CAS No.: 16676-96-3

Cat. No.: VC21065718

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

5-Dodecen-1-ol, acetate, (Z)- - 16676-96-3

Specification

CAS No. 16676-96-3
Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
IUPAC Name dodec-5-enyl acetate
Standard InChI InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3
Standard InChI Key FOEWNRTZASNZJY-UHFFFAOYSA-N
Isomeric SMILES CCCCCC/C=C\CCCCOC(=O)C
SMILES CCCCCCC=CCCCCOC(=O)C
Canonical SMILES CCCCCCC=CCCCCOC(=O)C

Introduction

Chemical Structure and Properties

5-Dodecen-1-ol, acetate, (Z)-, also known as 5Z-Dodecenyl acetate or (Z)-5-Dodecenyl acetate, is an organic compound with the CAS Registry Number 16676-96-3. The molecular structure consists of a 12-carbon chain with a cis double bond between the 5th and 6th carbon atoms, and an acetate group attached to the terminal carbon.

Structural Identification

The compound is characterized by the following structural identifiers:

ParameterValue
Molecular FormulaC₁₄H₂₆O₂
Molecular Weight226.35 g/mol
IUPAC Namedodec-5-enyl acetate
Standard InChIInChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3
Standard InChIKeyFOEWNRTZASNZJY-UHFFFAOYSA-N
Isomeric SMILESCCCCCC/C=C\CCCCOC(=O)C
Canonical SMILESCCCCCCC=CCCCCOC(=O)C

The structure includes a Z (cis) configuration at the double bond, which is critical for its biological activity . This stereochemical specificity is essential for its functionality as a pheromone component.

Chemical Classification

5Z-Dodecenyl acetate belongs to the family of carboxylic esters . More specifically, it can be classified as:

  • A monounsaturated fatty acid ester

  • An acetate ester

  • A straight-chain aliphatic compound

  • A pheromone component

The compound contains both a carbon-carbon double bond and an ester functional group, contributing to its chemical reactivity and physical properties.

Physical Properties

The physical properties of 5-Dodecen-1-ol, acetate, (Z)- determine its behavior in various environments and applications. These properties are crucial for formulation, storage, and application considerations.

Spectroscopic Properties

Spectroscopic data is essential for identification and quality control of 5Z-Dodecenyl acetate. Gas chromatography retention indices have been reported for this compound on different column types:

Column TypeActive PhaseTemperature (°C)Retention IndexReference
CapillaryDB-5 (non-polar)Temperature ramp1592
CapillaryPEG (polar)1601962
CapillaryFFAP (polar)2101958

These retention indices are valuable for analytical identification and purity assessment of the compound .

Synthesis and Production Methods

Understanding the synthetic pathways for producing 5-Dodecen-1-ol, acetate, (Z)- is important for both research and commercial applications. While the search results don't provide specific synthesis methods for this exact compound, we can draw parallels from related compounds.

Stereochemical Considerations

The Z (cis) configuration at the double bond is crucial for the biological activity of 5Z-Dodecenyl acetate. Achieving stereoselectivity during synthesis requires careful control of reaction conditions and possibly the use of stereoselective catalysts . Modern synthetic approaches often employ transition metal catalysts that can control the stereochemistry of double bond formation.

Applications and Uses

5-Dodecen-1-ol, acetate, (Z)- has several applications, primarily related to its pheromone properties.

Agricultural Applications

The primary application of 5Z-Dodecenyl acetate is as an attractant in pest management systems . As a pheromone component, it can be used in:

  • Monitoring traps for population surveillance

  • Mating disruption systems for pest control

  • Mass trapping applications

The EU Pesticides Database categorizes it under "Pesticide active substances -> Attractants" , confirming its role in agricultural pest management.

Research Applications

In research settings, 5Z-Dodecenyl acetate may be used for:

  • Studies on insect behavior and communication

  • Development and optimization of pest management strategies

  • Structure-activity relationship studies of pheromones

  • Chemical ecology investigations

Analytical Methods for Detection and Quantification

Accurate detection and quantification of 5-Dodecen-1-ol, acetate, (Z)- are essential for both research and quality control purposes.

Chromatographic Methods

Gas chromatography (GC) is the predominant method for analyzing 5Z-Dodecenyl acetate, as evidenced by the available retention index data . Different column types can be used depending on the specific analytical requirements:

  • Non-polar columns (e.g., DB-5) for general separation

  • Polar columns (e.g., PEG, FFAP) for improved separation of isomers

The retention indices provided in the literature can serve as reference values for identification:

Column TypeRetention IndexReference
DB-51592
PEG1962
FFAP1958

Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) provides both separation and structural confirmation for 5Z-Dodecenyl acetate. The mass spectral fragmentation pattern can be used for positive identification, particularly when compared against reference standards .

Spectroscopic Methods

Other analytical techniques that may be employed for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • UV-Vis spectroscopy for purity assessment

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